Ring-Size Differentiation: 7-Membered 1,4-Oxazepan-3-one vs. 6-Membered Morpholin-3-one — Conformational Space and Scaffold Privilege
The seven-membered 1,4-oxazepan-3-one scaffold, to which the target compound belongs, occupies a distinct conformational space compared to the six-membered morpholin-3-one. A systematic chemoinformatic analysis of HIV-1 NNRTIs identified oxazepanone as one of only ten privileged parent scaffolds, ranking alongside piperazinone, pyrazine, pyridine, and diazepanone scaffolds, whereas morpholin-3-one was not among the top ten privileged chemotypes in this disease-relevant dataset [1]. The seven-membered ring accommodates greater sp³ character and conformational flexibility compared to morpholin-3-one, which is significant because increased fraction sp³ (Fsp³) correlates positively with clinical success rates in drug discovery campaigns [2].
| Evidence Dimension | Scaffold privilege ranking in HIV-1 NNRTI chemical space |
|---|---|
| Target Compound Data | 1,4-Oxazepan-3-one scaffold: identified among 10 privileged parent chemotypes in HIV-1 NNRTI dataset analysis [1] |
| Comparator Or Baseline | Morpholin-3-one scaffold: not identified among the 10 privileged parent chemotypes in the same HIV-1 NNRTI dataset analysis [1] |
| Quantified Difference | Qualitative: oxazepanone present in top 10 privileged scaffolds; morpholin-3-one absent from this tier |
| Conditions | Chemoinformatic scaffold analysis of published HIV-1 NNRTI dataset with database-curated inhibition constants [1] |
Why This Matters
For medicinal chemistry programs requiring scaffold novelty and demonstrated biological relevance, the oxazepanone core carries retrospective validation in a therapeutically important target class where morpholin-3-one does not register as a privileged scaffold.
- [1] Chemical structure and correlation analysis of HIV-1 NNRT and NRT inhibitors and database-curated, published inhibition constants with chemical structure in diverse datasets. ScienceDirect, 2017. Analysis of the HIV-1 NNRTIs subset identified ten different common structural parent types including oxazepanone. View Source
- [2] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009, 52(21), 6752-6756. Demonstrates correlation between fraction sp³ (Fsp³) and clinical success. View Source
